
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is an organic compound that features a boron-containing dioxaborolane ring attached to a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation Reactions: The compound can be oxidized to form boronic acids or boronate esters.
Hydrolysis: In the presence of water or aqueous acids, the dioxaborolane ring can hydrolyze to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the sulfonamide group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation or hydrolysis of the dioxaborolane ring.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C₁₂H₁₈BNO₄S
- Molecular Weight : 293.16 g/mol
- IUPAC Name : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
- Physical Form : Solid
Medicinal Chemistry
The compound's boron functionality allows it to act as a versatile building block in drug design. It has been utilized in:
- Anticancer Agents : Boron-containing compounds are known for their potential in boron neutron capture therapy (BNCT). Research indicates that derivatives of this compound can enhance the effectiveness of BNCT by increasing the accumulation of boron in tumor cells .
- Enzyme Inhibitors : Studies have shown that sulfonamide derivatives exhibit inhibitory activity against various enzymes. The incorporation of the dioxaborolane group enhances selectivity and potency against targets such as carbonic anhydrase and matrix metalloproteinases .
Materials Science
In materials science, this compound has applications in:
- Polymer Chemistry : The compound can be used as a cross-linking agent in the synthesis of polymers with enhanced thermal and mechanical properties. Its boron content facilitates the formation of boronate esters that can improve polymer stability .
- Nanomaterials : Recent studies indicate its potential in the development of boron-based nanomaterials for applications in electronics and photonics due to its unique electronic properties .
Organic Synthesis
The compound serves as an important reagent in organic synthesis:
- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
- Functionalization of Aromatic Compounds : The dioxaborolane moiety allows for selective functionalization of aromatic rings under mild conditions, making it a valuable tool for synthetic chemists .
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its interaction with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites in biomolecules, such as the hydroxyl groups in enzymes. This interaction can inhibit enzyme activity or alter the function of the target molecule. Additionally, the sulfonamide group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is unique due to the presence of both a boron-containing dioxaborolane ring and a benzenesulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C12H18BNO4S
- Molecular Weight : 286.25 g/mol
- CAS Number : 16414190
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety allows for reversible covalent bonding with nucleophiles such as thiols and amines, which can modulate enzyme activities and cellular pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- Studies have shown that this compound demonstrates significant antibacterial properties against various strains of bacteria. For instance, it has been reported to have Minimum Inhibitory Concentration (MIC) values in the range of 4–8 μg/mL against multidrug-resistant Staphylococcus aureus and Mycobacterium species .
- Anticancer Properties :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 4–8 μg/mL | |
Anticancer | MDA-MB-231 (TNBC) | 0.1–1 μM | |
Enzyme Inhibition | MMP-2 and MMP-9 | Not specified |
Case Studies
-
Study on Antibacterial Efficacy :
A recent study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound could effectively inhibit bacterial growth and showed promise as a lead compound for developing new antibiotics . -
Anticancer Research :
Another study focused on the compound's effects on breast cancer cell lines. It was found that treatment with this sulfonamide led to significant apoptosis in MDA-MB-231 cells while sparing normal mammary epithelial cells. This selectivity highlights its potential as a targeted therapy for aggressive breast cancers .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. For example, intermediates with boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) are coupled with sulfonamide precursors under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF. Reaction conditions (80–100°C, 12–24 hours) and stoichiometric ratios (1:1.2 boronate to sulfonamide) are critical for yields .
- Validation : Post-synthesis, confirm product identity using ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) and high-resolution mass spectrometry (HRMS). For example, ¹³C NMR can verify the boron-aryl coupling (δ 80–85 ppm for dioxaborolane carbons) .
Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?
- Analytical Methods : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Stability tests under humidity (40–60% RH) and temperature (4°C vs. ambient) require periodic NMR and TLC monitoring. Note that commercial suppliers (e.g., Sigma-Aldrich) often omit analytical data, necessitating in-house validation .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester .
Advanced Research Questions
Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during cross-coupling with electron-deficient aryl halides?
- Optimization : Use additives like K₂CO₃ or CsF to stabilize the boronate intermediate. For electron-deficient partners, lower reaction temperatures (50–60°C) and ligand systems (e.g., SPhos or XPhos) improve selectivity. Solvent choice (toluene > THF) reduces protodeboronation .
- Case Study : In a Suzuki coupling with 4-bromonitrobenzene, yields increased from 45% to 72% when switching from Pd(OAc)₂/PPh₃ to PdCl₂(dppf) with K₃PO₄ .
Q. How does the sulfonamide moiety influence the compound’s reactivity in medicinal chemistry applications?
- Mechanistic Insight : The sulfonamide group enhances hydrogen-bonding interactions with biological targets (e.g., serine proteases). Its electron-withdrawing nature also modulates the boronate’s Lewis acidity, improving stability in aqueous media during biochemical assays .
- Example : In enzyme inhibition studies, derivatives of this compound showed IC₅₀ values <1 µM against carbonic anhydrase isoforms, attributed to the sulfonamide’s binding to the zinc-active site .
Q. What computational methods predict regioselectivity in meta-functionalization reactions involving this boronate?
- Approach : Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states for C–H borylation. Meta-selectivity is driven by steric hindrance from the dioxaborolane group and electronic effects of the sulfonamide .
- Validation : Experimental results align with computed activation energies (<25 kcal/mol for meta vs. >30 kcal/mol for para pathways) .
Q. Key Considerations for Experimental Design
- Contradiction Resolution : Discrepancies in reported yields (e.g., 27% vs. 80% in Suzuki couplings) often arise from ligand choice and solvent purity. Always replicate baseline conditions from literature before optimization .
- Safety Protocols : Handle with nitrile gloves and fume hoods due to potential sulfonamide sensitization. Waste disposal must comply with EPA guidelines for boron-containing compounds .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)9-5-7-10(8-6-9)19(14,15)16/h5-8H,1-4H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDLLUBKOZYOMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585945 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214360-51-7 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Sulphamoylbenzeneboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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